2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one
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Overview
Description
2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one is a unique organofluorine compound characterized by its cyclobutene ring structure with chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1,1,1-trifluorobut-3-yn-2-one with alkyl vinyl ethers, leading to the formation of the desired cyclobutene ring through [2+2] cycloaddition reactions . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [2+2] cycloaddition reactions with alkenes and alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl vinyl ethers for cycloaddition, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures, catalysts, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with alkyl vinyl ethers can yield cyclobutene derivatives, while substitution reactions can produce various substituted cyclobutene compounds.
Scientific Research Applications
2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Pharmaceutical Research: It can be used in the synthesis of potential drug candidates and bioactive molecules.
Chemical Biology: The compound’s reactivity allows for the study of various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one involves its ability to participate in various chemical reactions due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in cycloaddition reactions, the compound acts as a dienophile, reacting with dienes to form cyclobutene derivatives .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one is unique due to its cyclobutene ring structure with multiple fluorine atoms, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2-chloro-3,4,4-trifluorocyclobut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF3O/c5-1-2(6)4(7,8)3(1)9 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPZPZFFFJAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C1=O)(F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613880 |
Source
|
Record name | 2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62344-64-3 |
Source
|
Record name | 2-Chloro-3,4,4-trifluorocyclobut-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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